molecular formula C4H4N2O B113399 1H-Imidazole-4-carbaldehyde CAS No. 3034-50-2

1H-Imidazole-4-carbaldehyde

Cat. No.: B113399
CAS No.: 3034-50-2
M. Wt: 96.09 g/mol
InChI Key: ZQEXIXXJFSQPNA-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carbaldehyde is a versatile chemical compound with a molecular formula of C4H4N2O. It is a 4-formyl derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is widely used in organic synthesis, pharmaceuticals, and materials science due to its unique structure and reactivity .

Mechanism of Action

Target of Action

1H-Imidazole-4-carbaldehyde (ICA) is a versatile chemical compound with a wide range of applications in various fields . It serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . It is used in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer . It is also used in the synthesis of other biologically active compounds such as antimalarial drugs .

Mode of Action

The mode of action of ICA is primarily through its reactivity as an aldehyde and its imidazole ring, which make it a valuable precursor in the synthesis of complex organic molecules . For instance, ICA undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Biochemical Pathways

The biochemical pathways affected by ICA are largely dependent on the specific targets it interacts with. For example, in the case of C17,20-lyase inhibitors, ICA may affect the steroidogenesis pathway, which is crucial for the production of androgens . .

Pharmacokinetics

Imidazole, the core structure of ICA, is known to be highly soluble in water and other polar solvents , which could potentially enhance the absorption and distribution of ICA in the body.

Result of Action

The result of ICA’s action is largely dependent on the specific targets it interacts with and the biological context. For instance, when used in the preparation of C17,20-lyase inhibitors, the action of ICA could potentially lead to a decrease in androgen production, which could be beneficial in the treatment of androgen-dependent prostate cancer .

Action Environment

The action, efficacy, and stability of ICA can be influenced by various environmental factors. For instance, ICA is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation . Furthermore, the physiological environment, such as pH and temperature, could also potentially influence the action and stability of ICA. Therefore, careful attention to these factors is essential when working with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1H-imidazole with a Grignard reagent, followed by treatment with n-butyllithium . Another method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

1H-Imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation:

  • Oxidation of this compound can lead to the formation of imidazole-4-carboxylic acid.

Reduction:

Substitution:

  • The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1H-Imidazole-4-carbaldehyde is unique due to its specific formyl substitution at the 4-position of the imidazole ring. Similar compounds include:

These compounds share the imidazole core but differ in the position of the formyl group, which affects their reactivity and applications. This compound is particularly valuable for its versatility in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEXIXXJFSQPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184427
Record name 1H-Imidazole-4-carbaldehyde
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Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-50-2
Record name Imidazole-4-carboxaldehyde
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Record name 1H-Imidazole-4-carbaldehyde
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Record name 3034-50-2
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Record name 1H-Imidazole-4-carbaldehyde
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Record name 1H-imidazole-4-carbaldehyde
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Record name 1H-IMIDAZOLE-4-CARBALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1H-Imidazole-4-carbaldehyde in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various compounds. It readily undergoes condensation reactions with amines and diamines to yield imines and bisimines, respectively. These derivatives exhibit potential for applications in coordination chemistry, materials science, and medicinal chemistry. For example, chiral imines derived from this compound and chiral amines were synthesized and studied for their complexation properties with Cu(II) ions. [] Additionally, it acts as a key intermediate in the multi-step synthesis of (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine, which serve as precursors for developing potent impromidine-type histamine H2 receptor agonists. []

Q2: Can you describe an interesting photochemical transformation involving a ribonucleoside derivative of this compound?

A2: Research has revealed an unprecedented photochemical transformation of 2-azidopurine 2′,3′,5′-tri-O-acetylribonucleoside in aqueous solutions. Under anaerobic conditions, irradiation leads to the formation of 1-(5′-O-acetyl-β-D-ribofuranosyl)-5-[(2-oxo-1,3,5-oxadiazocan-4-ylidene)amino]-1H-imidazole-4-carbaldehyde as one of the major products. This complex structure, confirmed by NMR and high-resolution mass spectrometry, highlights the unique reactivity of modified this compound derivatives in photochemical settings. []

Q3: How is this compound utilized in material science?

A3: this compound plays a crucial role in synthesizing functionalized chitosan derivatives. It reacts with chitosan to create quaternary ammonium-N-(4-methyl-imidazole) chitosan (TM-MI-CS). This modified chitosan demonstrates the ability to self-assemble into stable, spherical micelles in aqueous solutions. The size of these micelles, ranging from 188 nm to 607 nm, exhibits pH sensitivity, signifying their potential application in controlled drug delivery systems. []

Q4: Has this compound been explored in the context of pharmaceutical research?

A4: Yes, a derivative of this compound, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), serves as a key intermediate in synthesizing Losartan, an angiotensin II receptor blocker used to treat hypertension. Researchers have explored the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues, which are structurally related to BCFI. These novel compounds were characterized using techniques like 1H NMR, 13C NMR, mass spectroscopy, and elemental analyses. This research signifies the ongoing interest in exploring this compound derivatives for their potential pharmaceutical applications. []

Q5: Are there any studies investigating the coordination chemistry of this compound derivatives with metals other than copper?

A5: Beyond copper, researchers have investigated the coordination chemistry of this compound derivatives with antimony (Sb). Studies explored the synthesis and characterization of Sb(III) complexes incorporating Schiff base ligands derived from 5-phenyl-1H-imidazole-4-carbaldehyde and O or S containing dihydrazides. These complexes were characterized using various spectroscopic techniques (electronic, IR, 1H NMR, 13C NMR, GCMS) and elemental analysis. The findings indicated a square pyramidal geometry around the Sb(III) center. Furthermore, these complexes were screened for antibacterial activity, broadening the potential applications of this compound derivatives in various fields. []

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